molecular formula C14H21BrN2O2S B12174779 2-bromo-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-isopropyl-1,3-thiazole-4-carboxamide

2-bromo-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-isopropyl-1,3-thiazole-4-carboxamide

Katalognummer: B12174779
Molekulargewicht: 361.30 g/mol
InChI-Schlüssel: GKFVHHOEGKTFMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-isopropyl-1,3-thiazole-4-carboxamide is a complex organic compound that features a bromine atom, a thiazole ring, and a pyran ring

Vorbereitungsmethoden

The synthesis of 2-bromo-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-isopropyl-1,3-thiazole-4-carboxamide typically involves multiple steps, including the formation of the thiazole ring, the introduction of the bromine atom, and the attachment of the pyran ring. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Pyran Ring: This step may involve the use of protecting groups and subsequent deprotection to achieve the desired structure.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-bromo-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-isopropyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).

The major products formed from these reactions will depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-bromo-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-isopropyl-1,3-thiazole-4-carboxamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-bromo-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-isopropyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-bromo-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-isopropyl-1,3-thiazole-4-carboxamide include:

  • 2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)ethanol
  • N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-isopropoxyphenyl)-3-phenylpropanamide

These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and potential for diverse applications.

Eigenschaften

Molekularformel

C14H21BrN2O2S

Molekulargewicht

361.30 g/mol

IUPAC-Name

2-bromo-N-(2,2-dimethyloxan-4-yl)-5-propan-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C14H21BrN2O2S/c1-8(2)11-10(17-13(15)20-11)12(18)16-9-5-6-19-14(3,4)7-9/h8-9H,5-7H2,1-4H3,(H,16,18)

InChI-Schlüssel

GKFVHHOEGKTFMI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(N=C(S1)Br)C(=O)NC2CCOC(C2)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.